(R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
CAS No.: 99735-45-2
Cat. No.: VC2220940
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99735-45-2 |
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Molecular Formula | C14H17NO3 |
Molecular Weight | 247.29 g/mol |
IUPAC Name | methyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate |
Standard InChI | InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12-/m1/s1 |
Standard InChI Key | BENQIPNJLDAXAT-ZYHUDNBSSA-N |
Isomeric SMILES | C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)OC |
SMILES | CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC |
Canonical SMILES | CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
(R)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate is a compound featuring a five-membered pyrrolidine ring with an oxo group at position 5. The compound has two chiral centers: the (R) configuration at the 3-position of the pyrrolidine ring where the carboxylate group is attached, and the (R) configuration at the 1-phenylethyl substituent connected to the nitrogen atom. This specific stereochemistry distinguishes it from similar analogs such as (R)-methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate, which has different stereochemical arrangement.
Physical and Chemical Properties
The compound has a molecular formula of C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol, identical to its stereoisomers. The structure contains a methyl ester group, a phenyl ring, and a lactam functionality, contributing to its chemical reactivity and potential biological interactions. The 5-oxo group on the pyrrolidine ring creates a lactam structure that influences the compound's stability and reactivity profiles.
Key Properties Table
Property | Value |
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Molecular Formula | C₁₄H₁₇NO₃ |
Molecular Weight | 247.29 g/mol |
Stereochemistry | (R) at pyrrolidine C-3, (R) at phenylethyl group |
Functional Groups | Pyrrolidine, lactam, methyl ester, phenyl |
Chemical Classification | Pyrrolidine derivative, amino acid derivative |
Physical State | Typically a solid at room temperature |
Solubility | Likely soluble in organic solvents such as dichloromethane, methanol, and DMSO |
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate typically involves stereoselective reactions to ensure the specific configuration at both chiral centers. Common approaches may include:
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Starting with appropriately substituted pyrrolidine precursors and introducing the phenylethyl group with controlled stereochemistry
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Cyclization reactions of linear precursors to form the pyrrolidine ring with subsequent functionalization
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Modification of existing pyrrolidine scaffolds through stereoselective transformations
Specific Synthetic Approaches
While the search results don't provide a direct synthesis route for this specific compound, related compounds have been synthesized through methods that could be adapted. For instance, N-chloroacetylated amino acids have been used as precursors for the synthesis of similar pyrrolidine derivatives, followed by cyclization and subsequent functional group transformations . The stereochemistry is typically controlled through the use of chiral catalysts or starting materials with defined stereochemical configurations.
Purification Methods
Purification of (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate typically involves column chromatography on silica gel, often using mixtures of ethyl acetate and hexanes or similar solvent systems. Recrystallization from appropriate solvent systems may also be employed to obtain high-purity material suitable for research purposes.
Spectroscopic Data and Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for characterizing the structure and purity of (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate. While specific NMR data for this exact compound isn't provided in the search results, similar pyrrolidine derivatives show characteristic patterns. These typically include:
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¹H-NMR signals for the methyl ester group (around 3.7 ppm)
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Signals for the pyrrolidine ring protons (typically 2.0-4.5 ppm)
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The phenyl group protons (7.2-7.4 ppm)
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Methyl group of the phenylethyl moiety (typically around 1.5 ppm as a doublet)
Mass Spectrometry
Mass spectrometry would be expected to show a molecular ion peak at m/z 247 corresponding to the molecular weight of the compound. Fragment ions would likely include the loss of the methyl ester group, cleavage patterns around the pyrrolidine ring, and fragments related to the phenylethyl moiety.
Infrared Spectroscopy
Key infrared absorption bands would likely include:
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C=O stretching of the ester group (approximately 1730-1750 cm⁻¹)
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C=O stretching of the lactam group (approximately 1650-1700 cm⁻¹)
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C-H stretching bands from the methyl, methylene, and aromatic groups
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C-N stretching bands from the pyrrolidine ring
Biological Activities and Applications
Use as a Synthetic Intermediate
A primary application of (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate is likely as a synthetic intermediate in the preparation of more complex molecules with potential biological activities. The ester group provides a convenient handle for further functionalization, while the specific stereochemistry allows for stereoselective synthesis of target compounds.
Related Compounds and Their Applications
Structurally similar compounds such as pyrrolidine analogs of arylceramide HPA-12 have been investigated for their biological activities and potential applications in drug discovery. These compounds have been designed as constrained analogs with specific stereochemistry to optimize interactions with biological targets .
Research Findings and Development Status
Current Research Status
Research on (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate appears to be primarily focused on its role as a synthetic intermediate rather than as a biological agent itself. The compound's specific stereochemistry makes it valuable for stereoselective synthesis of more complex molecules with potential biological activities.
Structure-Activity Relationships
The importance of stereochemistry in pyrrolidine derivatives has been established in various research studies. The specific (R) configuration at both chiral centers in (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate likely confers distinct conformational properties that affect its reactivity and potential interactions with biological targets.
Comparative Analysis with Related Compounds
Stereoisomers and Their Properties
The stereochemical configuration of (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate distinguishes it from its stereoisomers, such as:
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(R)-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate
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(S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
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(S)-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate
These stereoisomers share the same molecular formula and weight but differ in their three-dimensional arrangements, potentially leading to different biological activities and chemical properties.
Structural Analogs Table
Compound | Stereochemistry | Key Structural Differences | Molecular Weight |
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(R)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | (R) at C-3, (R) at phenylethyl | Target compound | 247.29 g/mol |
(R)-Methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate | (R) at C-3, (S) at phenylethyl | Different stereochemistry at phenylethyl group | 247.29 g/mol |
Methyl 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | Different naming convention for same or similar compound | None or minimal depending on exact structure | 247.29 g/mol |
Pyrrolidine analogs of arylceramide HPA-12 | Varies | Contains additional functional groups, different core structure | Varies |
Functional Group Modifications
Modifications to the basic structure of (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate could include:
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Hydrolysis of the methyl ester to the corresponding carboxylic acid
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Reduction of the ester to an alcohol or aldehyde
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Amidation of the ester to form various amide derivatives
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Substitution of the phenyl ring with various functional groups
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Modification of the pyrrolidine ring to create fused ring systems
Future Research Directions
Synthetic Methodology Development
The synthesis of (R)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate with high stereoselectivity presents interesting challenges in synthetic organic chemistry. Future research might focus on developing more efficient routes, perhaps utilizing modern catalytic methods or biocatalysis to achieve the desired stereochemistry .
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